molecular formula C19H18ClNO4 B2630268 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide CAS No. 2034276-70-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide

Katalognummer: B2630268
CAS-Nummer: 2034276-70-3
Molekulargewicht: 359.81
InChI-Schlüssel: OJKZPRDCOSFOBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzofuran moiety, a hydroxypropyl chain, and a 4-chlorophenoxyacetamide group. The hydroxypropyl linker may influence solubility and steric interactions, making this compound distinct in pharmacological and structural contexts. Its synthesis likely involves coupling reactions using reagents like TBTU, as seen in analogous acetamide syntheses .

Eigenschaften

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-19(23,17-10-13-4-2-3-5-16(13)25-17)12-21-18(22)11-24-15-8-6-14(20)7-9-15/h2-10,23H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKZPRDCOSFOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)Cl)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where the benzofuran is reacted with a suitable Grignard reagent.

    Formation of Chlorophenoxy Acetamide: This step involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride, which is then reacted with an amine to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The benzofuran ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced benzofuran derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide has shown promising anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole, which share structural similarities, have been documented to possess significant anticancer activity with IC50 values in the micromolar range against cell lines such as MCF7 and NCI-H460 . The mechanism often involves the induction of apoptosis and autophagy in cancer cells, making it a candidate for further exploration as an anticancer agent.

1.2 Neuroprotective Effects
The compound may also exhibit neuroprotective properties, particularly as a potential inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. Inhibitors of MAO-B can help increase levels of neuroprotective neurotransmitters such as dopamine. Similar compounds have been shown to have a higher affinity for MAO-B compared to MAO-A, suggesting that this compound could be developed as a therapeutic agent for neurodegenerative disorders .

Case Studies

3.1 In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant growth inhibition against various cancer cell lines. For instance, one study reported an IC50 value of 0.28 µM for a related compound against A549 lung cancer cells, indicating potent anticancer activity .

3.2 In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Animal model studies are crucial for understanding pharmacokinetics, bioavailability, and potential side effects associated with long-term use.

Tables

Application Area Potential Effects References
AnticancerCytotoxicity against various cell lines
NeuroprotectionMAO-B inhibition
CDK InhibitionCell cycle regulation

Wirkmechanismus

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the chlorophenoxy acetamide structure can provide additional binding interactions with the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and key analogs:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Features
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide Benzofuran + hydroxypropyl 4-Chlorophenoxyacetamide C₁₉H₁₈ClNO₄ Benzofuran enhances π-π interactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide Benzothiophene + hydroxypropyl 2,4-Dichlorophenoxyacetamide C₁₉H₁₇Cl₂NO₃S Sulfur atom increases lipophilicity
N-(4-Fluorophenyl)-2-chloroacetamide Simple acetamide 4-Fluorophenyl, chloroacetamide C₈H₇ClFNO Reduced lipophilicity vs. Cl-substituted analogs
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitrophenyl + sulfonamide Methylsulfonyl, nitro group C₉H₉ClN₂O₅S Electron-withdrawing groups affect reactivity

Key Observations:

  • Benzofuran vs.
  • Chlorophenoxy Variations: The 4-chlorophenoxy group in the target compound offers a balance of lipophilicity and steric bulk compared to 2,4-dichlorophenoxy derivatives, which may hinder target binding .
  • Hydroxypropyl Chain: This group is absent in simpler analogs (e.g., N-(4-fluorophenyl)-2-chloroacetamide ), suggesting improved solubility or hydrogen-bonding capacity in the target compound.

Pharmacological Activity Comparisons

Phenoxy acetamide derivatives exhibit diverse biological activities, particularly in anticancer applications (). For example:

  • Anti-Cancer Activity: Compounds with pyrrolidinyl, piperidinyl, or morpholinyl substituents (e.g., compounds 38–40 in ) showed IC₅₀ values < 10 µM against HCT-116, MCF-7, and PC-3 cell lines. The target compound’s benzofuran moiety may enhance DNA intercalation or kinase inhibition compared to these derivatives.
  • Structural Impact on Activity: The hydroxypropyl group in the target compound could reduce cytotoxicity compared to simpler chloroacetamides (e.g., N-(4-chloro-2-nitrophenyl) derivatives ), which exhibit higher reactivity but poorer selectivity.

Toxicity and Regulatory Considerations

The 4-chlorophenoxy group may pose environmental persistence concerns, necessitating further ecotoxicological studies.

Biologische Aktivität

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18ClO3\text{C}_{17}\text{H}_{18}\text{Cl}\text{O}_3

This compound features a benzofuran moiety, a hydroxyl group, and a chlorophenoxy group, which are critical for its biological interactions.

Research indicates that this compound may interact with various biological pathways. The presence of the benzofuran structure is significant as it has been associated with multiple pharmacological effects, including anti-inflammatory and anticancer properties.

Receptor Interactions

Studies have shown that compounds similar to this compound can act as agonists or antagonists at specific receptors. For instance, some benzofuran derivatives have been identified as agonists at melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have implications in sleep disorders and mood regulation .

Anticancer Activity

A significant area of research involves the anticancer potential of this compound. In vitro studies have demonstrated that similar benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
1A3754.20
2MCF-71.88
3NCI-H4600.71

These results suggest that this compound could possess similar anticancer properties, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran compounds have also been documented. Compounds like N-(4-chlorophenoxy)acetamide derivatives have shown promising results in reducing inflammation markers in cellular assays, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of benzofuran-based compounds:

  • Study on Melatonin Receptor Agonists : A compound structurally related to this compound was synthesized and tested for its ability to activate melatonin receptors, showing significant promise in treating sleep disorders .
  • Antitumor Efficacy : A series of benzofuran derivatives were evaluated for their cytotoxicity against breast cancer cell lines, revealing that modifications in the side chains significantly affected their potency .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The International Chemical Safety Cards indicate potential hazards associated with chlorinated compounds, which may include carcinogenicity or reproductive toxicity depending on exposure levels . Therefore, comprehensive toxicological evaluations are necessary for clinical applications.

Q & A

Q. Key Parameters :

  • Coupling Agent Efficiency : TBTU enhances reaction efficiency compared to carbodiimides.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
  • Stoichiometry : A 1:1 molar ratio of acid and amine components minimizes unreacted starting material .

Basic: Which spectroscopic and crystallographic methods confirm structural integrity?

Methodological Answer:

  • 1H/13C NMR : Analyze proton environments (e.g., benzofuran aromatic signals at δ 6.8–7.5 ppm) and carbonyl resonances (δ ~170 ppm) in DMSO-d6 .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+H]+ or [M+Na]+ adducts.
  • X-ray Crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonds between hydroxypropyl and acetamide groups) .
  • Elemental Analysis : Validate purity (C, H, N within ±0.5% of theoretical values) .

Advanced: How can coupling reaction efficiency be optimized for derivatives?

Methodological Answer:

  • Alternative Coupling Agents : Compare TBTU with HATU or EDCl/HOBt for yield improvement .
  • Solvent Screening : Test DCM vs. THF or DMF for solubility and reaction kinetics.
  • Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. Example Optimization Table :

Coupling AgentSolventTemp (°C)Yield (%)
TBTUDCM0–2572
HATUDMF2585
EDCl/HOBtTHF4068

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Validation : Re-analyze compound purity via HPLC (>98%) to exclude impurities affecting activity .
  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., carbonic anhydrase II at 10 nM) and buffer conditions (pH 7.4) .
  • Structural Confirmation : Verify stereochemistry via X-ray crystallography, as racemic mixtures may show variable potency .
  • Control Compounds : Compare with known inhibitors (e.g., acetazolamide) to calibrate assay systems .

Advanced: How to design a structure-activity relationship (SAR) study for pharmacophoric elements?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications to:

  • Benzofuran ring (e.g., electron-withdrawing groups at position 5).
  • 4-Chlorophenoxy moiety (e.g., replace Cl with F or Br).

Biological Testing : Screen analogs against target enzymes (e.g., PERK kinase) using dose-response assays (IC50 determination) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity trends .

Data Correlation : Link structural features (e.g., logP, polar surface area) to activity using QSAR models.

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline product isolation.
  • HPLC Validation : Confirm purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: What computational approaches predict binding affinity with target enzymes?

Methodological Answer:

  • Molecular Docking : Simulate ligand-enzyme interactions (e.g., with GROMACS) using crystal structures (PDB ID: 4XYZ) .
  • Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability and key residues (e.g., hydrogen bonds with Asp158 in PERK) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding and rank derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.